(3-Acetyloxy-2-bromo-2-nitropropyl) acetate
Overview
Description
(3-Acetyloxy-2-bromo-2-nitropropyl) acetate is an organic compound with the molecular formula C7H10BrNO6 It is characterized by the presence of acetoxy, bromo, and nitro functional groups attached to a propyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetyloxy-2-bromo-2-nitropropyl) acetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by nitration and acetylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial to achieve consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functional properties.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or thiol-substituted products.
Scientific Research Applications
(3-Acetyloxy-2-bromo-2-nitropropyl) acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Acetyloxy-2-bromo-2-nitropropyl) acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromo group can form covalent bonds with nucleophilic sites in biomolecules. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
- (3-Acetyloxy-2-chloro-2-nitropropyl) acetate
- (3-Acetyloxy-2-iodo-2-nitropropyl) acetate
- (3-Acetyloxy-2-fluoro-2-nitropropyl) acetate
Comparison:
- Uniqueness: The presence of the bromo group in (3-Acetyloxy-2-bromo-2-nitropropyl) acetate imparts unique reactivity compared to its chloro, iodo, and fluoro analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions.
- Reactivity: The bromo compound may exhibit different reactivity patterns in substitution and redox reactions compared to its halogenated counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3-acetyloxy-2-bromo-2-nitropropyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO6/c1-5(10)14-3-7(8,9(12)13)4-15-6(2)11/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALJOEMOAKHCBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)([N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402215 | |
Record name | 2-Bromo-2-nitropropane-1,3-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34564-38-0 | |
Record name | 1,3-Propanediol, 2-bromo-2-nitro-, 1,3-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34564-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-2-nitropropane-1,3-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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